molecular formula C21H20O10 B8023281 3'-hydroxy Puerarin

3'-hydroxy Puerarin

Cat. No.: B8023281
M. Wt: 432.4 g/mol
InChI Key: GARZMRVWLORUSR-UHFFFAOYSA-N
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Description

3’-Hydroxy Puerarin is an isoflavone glycoside derived from the root of Pueraria lobata, commonly known as kudzu. This compound is known for its significant antioxidant properties and is used in traditional Chinese medicine for its therapeutic benefits. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy Puerarin typically involves the extraction of puerarin from the kudzu root, followed by hydroxylation. The extraction can be performed using various methods such as solvent extraction, ultrasound-assisted extraction, enzyme-assisted extraction, and microwave-assisted extraction . The hydroxylation process involves the use of specific catalysts and reaction conditions to introduce the hydroxyl group at the 3’ position of the puerarin molecule.

Industrial Production Methods: Industrial production of 3’-Hydroxy Puerarin involves large-scale extraction from kudzu roots using optimized extraction methods to ensure high yield and purity. Techniques such as high-performance counter-current chromatography (HPCCC) are employed for the simultaneous isolation and purification of isoflavones, including 3’-Hydroxy Puerarin .

Chemical Reactions Analysis

Types of Reactions: 3’-Hydroxy Puerarin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidative products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.

Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and glycosylated derivatives of 3’-Hydroxy Puerarin .

Mechanism of Action

3’-Hydroxy Puerarin is compared with other similar isoflavones such as:

    Puerarin: The parent compound, which lacks the hydroxyl group at the 3’ position.

    Daidzein: Another isoflavone with similar antioxidant properties but different molecular structure.

    Genistein: Known for its anti-cancer properties, it differs in its hydroxylation pattern.

Uniqueness: 3’-Hydroxy Puerarin is unique due to its specific hydroxylation at the 3’ position, which enhances its antioxidant and neuroprotective properties compared to its parent compound, puerarin .

Comparison with Similar Compounds

  • Puerarin
  • Daidzein
  • Genistein
  • Formononetin
  • Glycitein

Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-6-14-17(27)18(28)19(29)21(31-14)15-12(24)4-2-9-16(26)10(7-30-20(9)15)8-1-3-11(23)13(25)5-8/h1-5,7,14,17-19,21-25,27-29H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARZMRVWLORUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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